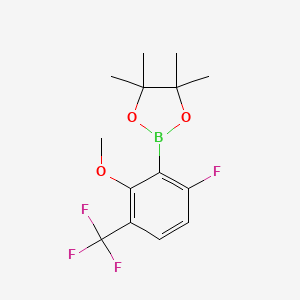
(3-((2-(3-(Benzyloxy)phenyl)-2-oxoethyl)amino)cyclobutyl)methyl benzoate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a benzyloxyphenyl group, and a benzoate moiety. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the cyclobutyl intermediate with a benzyloxyphenyl derivative, often using a coupling reagent to facilitate the reaction.
Attachment of the Benzoate Moiety: The final step involves esterification, where the benzoate group is introduced to the molecule.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products:
Oxidation Products: Various oxidized derivatives of the benzyloxyphenyl group.
Reduction Products: Alcohol derivatives of the oxoethyl moiety.
Substitution Products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound can be used to study the effects of its structural components on biological systems, particularly in receptor binding studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism by which ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL exerts its effects involves interactions with specific molecular targets. The benzyloxyphenyl group may interact with aromatic receptors, while the cyclobutyl ring can influence the compound’s overall conformation and binding affinity. The oxoethyl moiety may participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Bioplastics: While not structurally similar, bioplastics share the characteristic of being derived from complex organic molecules.
Uniqueness: The uniqueness of ((1S,3S)-3-((2-(3-(BENZYLOXY)PHENYL)-2-OXOETHYL)AMINO)CYCLOBUTYL)METHYL BENZOATE HCL lies in its combination of a cyclobutyl ring, benzyloxyphenyl group, and benzoate moiety, which together confer distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
1956328-35-0 |
|---|---|
Molekularformel |
C27H28ClNO4 |
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
[3-[[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]cyclobutyl]methyl benzoate;hydrochloride |
InChI |
InChI=1S/C27H27NO4.ClH/c29-26(23-12-7-13-25(16-23)31-18-20-8-3-1-4-9-20)17-28-24-14-21(15-24)19-32-27(30)22-10-5-2-6-11-22;/h1-13,16,21,24,28H,14-15,17-19H2;1H |
InChI-Schlüssel |
OTVYJWRBZMSSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1NCC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


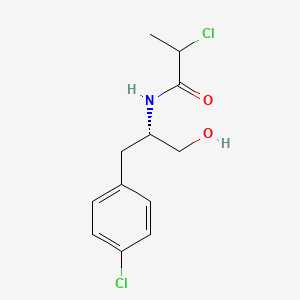
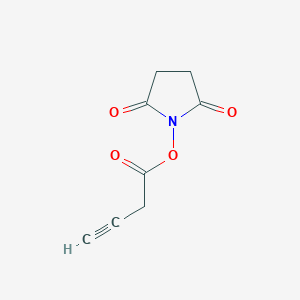
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
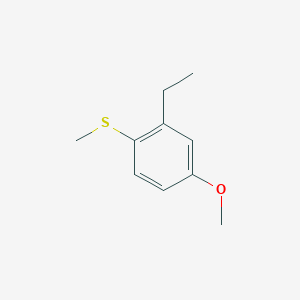

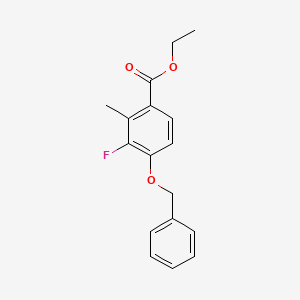
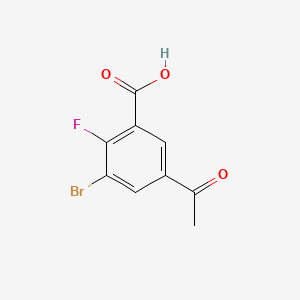
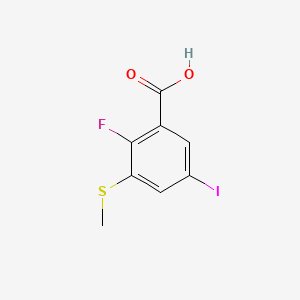
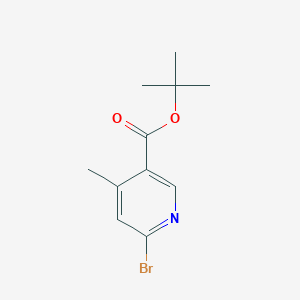
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
